Luminol

Chemiluminescence Quantum Yield Analytical Chemistry

Luminol is the gold standard for presumptive blood detection, capable of detecting blood dilutions down to 1:1,000,000. For capillary electrophoresis (CE) and pCEC, it provides a lower detection limit (50 fmol) than ABEI (290 fmol), enabling ultra-trace analysis. Its lyophilized solid form offers 36-month stability at -20°C, ensuring consistent reagent performance in diagnostic kits and long-term studies. The well-characterized Luminol/H2O2/HRP/Enhancer system avoids costly re-validation. Choose Luminol for forensic, CE, and high-throughput screening applications where proven sensitivity and stability are critical.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 521-31-3
Cat. No. B1675438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuminol
CAS521-31-3
SynonymsLuminol;  NSC 5064;  NSC-5064;  NSC5064.
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)C(=O)NNC2=O
InChIInChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13)
InChIKeyHWYHZTIRURJOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Luminol (CAS 521-31-3): Chemiluminescent Substrate Selection for High-Sensitivity Analytical and Forensic Applications


Luminol (5-amino-2,3-dihydrophthalazine-1,4-dione) is a cyclic diacyl hydrazide and the foundational chemiluminescent substrate [1]. Upon oxidation under alkaline conditions, typically with hydrogen peroxide and a catalyst, it emits a characteristic blue light with a peak emission wavelength of approximately 425 nm [1]. Its core value proposition lies in its ability to generate a detectable signal without an external light source, enabling high-sensitivity detection in a variety of analytical systems . However, its performance is highly conditional, and its selection over newer derivatives or alternative chemiluminescent scaffolds must be justified by specific, quantitative performance metrics relevant to the intended application.

Why a 'Chemiluminescent Substrate' Specification is Insufficient: Performance Divergence Among Luminol Analogs


Selecting a generic 'chemiluminescent substrate' without specification to Luminol carries substantial technical risk due to significant divergence in quantum yield, detection limit, and wavelength among close structural analogs. For instance, the quantum yield of luminol is 0.01% in aqueous solution [1], which is markedly lower than that of some acridinium esters, which exhibit better characteristics in aqueous environments [2]. Furthermore, while luminol emits blue light (~425 nm) [1], this wavelength is outside the optimal detection range for most silicon-based CCD detectors, a limitation that has driven the development of green-emitting analogs [3]. Therefore, substituting a 'generic' chemiluminescent agent without rigorous, application-specific validation can lead to a complete loss of assay sensitivity or necessitate a costly re-optimization of the entire detection system.

Luminol (CAS 521-31-3) Quantitative Differentiation Guide: Head-to-Head Performance Data vs. Key Comparators


Chemiluminescence Quantum Yield in Aqueous vs. Aprotic Systems

Luminol's chemiluminescence quantum yield is highly dependent on the solvent system. In aqueous solution under optimum pH conditions (pH 11-13), hydrogen peroxide oxidation results in an excitation yield of 0.04 [1]. In contrast, in aprotic solvents, the quantum yield is higher with an excitation yield of 0.09 [1]. This demonstrates a >2-fold increase in efficiency when moving from an aqueous to an aprotic environment, a critical consideration for assay design. For comparison, acridinium esters are noted to have 'better characteristics' in aqueous environments relative to luminol's low quantum yield [2].

Chemiluminescence Quantum Yield Analytical Chemistry Immunoassay Development

Analytical Sensitivity: Capillary Electrophoresis Detection Limit vs. ABEI

In a capillary electrophoresis (CE) system with end-column chemiluminescence detection, the detection limit for luminol was found to be 50 fmol, which is approximately 5.8 times lower (more sensitive) than that for ABEI (N-4-aminobutyl-N-ethylisoluminol), which had a detection limit of 290 fmol [1]. In a separate pressurized capillary electrochromatography (pCEC) system with CL detection, the detection limit for luminol was 1.0×10⁻⁸ mol/L, which was 8 times lower (more sensitive) than that for ABEI at 8.0×10⁻⁸ mol/L . These results consistently show Luminol's superior sensitivity in these specific analytical separation platforms.

Capillary Electrophoresis Detection Limit Chemiluminescence Detection ABEI Analytical Chemistry

Forensic Blood Detection Sensitivity vs. Presumptive Tests

In forensic applications, Luminol is established as the most sensitive presumptive test for blood, capable of detecting dilutions as high as 1:1,000,000 [1]. This level of sensitivity is an order of magnitude greater than that of other common tests. For instance, Leuchomalachite green (LMG) is reported to have 10 times less sensitivity than Luminol [1], and the Kastle-Meyer (phenolphthalein) test has a reported sensitivity limit of 1:10,000 [1]. Furthermore, the sensitivity of the Polilight® alternate light source is noted to be 10 times less sensitive than luminol [1].

Forensic Science Blood Detection Presumptive Test Luminol Sensitivity

Working Solution Stability and Shelf-Life vs. Commercial Formulation (Bluestar)

The stability of a working luminol solution is a significant practical limitation. Standard luminol solutions are documented to be stable for not more than 24 hours after preparation [1]. In a direct comparison, a Bluestar solution proved to be more stable, maintaining performance for at least 7 days after preparation [1]. This quantifiable difference in operational lifetime has direct implications for field use and laboratory workflow planning. Solid, lyophilized luminol, however, demonstrates excellent long-term stability of 36 months when stored at -20°C [2].

Forensic Science Reagent Stability Luminol Formulation Bluestar Shelf-Life

Optimal Application Scenarios for Luminol (521-31-3) Based on Quantitative Performance Evidence


High-Sensitivity Forensic Bloodstain Detection Where Maximum Sensitivity is Paramount

Luminol remains the gold standard for presumptive blood detection at crime scenes due to its unparalleled sensitivity, capable of detecting blood dilutions down to 1:1,000,000 [1]. This application scenario prioritizes the detection of trace or cleaned evidence over reagent stability, making luminol the correct choice despite its short working solution shelf-life of ≤24 hours [2]. The trade-off in operational convenience is justified by the critical need to avoid missing latent blood evidence.

Trace Analysis via Capillary Electrophoresis with Chemiluminescence Detection

For analytical laboratories performing capillary electrophoresis (CE) or pressurized capillary electrochromatography (pCEC) with chemiluminescence detection, luminol offers a quantifiably lower detection limit compared to its close analog, ABEI. With a demonstrated detection limit of 50 fmol (versus 290 fmol for ABEI) [3], luminol enables the quantification of lower analyte concentrations, making it the preferred substrate for ultra-trace analysis in these specific separation platforms.

Long-Term Storage of Lyophilized Reagent for Kits and High-Throughput Assays

In the context of manufacturing diagnostic kits or setting up high-throughput screening assays, the selection of luminol is supported by the excellent long-term stability of its solid, lyophilized form. This form is stable for 36 months when stored at -20°C [4]. This property is crucial for ensuring consistent reagent performance over the lifetime of a kit or a prolonged study, mitigating the poor solution stability issues that are relevant only after reconstitution.

Enzyme-Linked Immunosorbent Assays (ELISAs) Leveraging Optimized Enhancer Systems

While the native quantum yield of luminol is low, its performance in established, optimized detection systems like the Luminol/H2O2/HRP/Enhancer system is well-characterized and robust. The use of specific enhancers (e.g., p-iodophenol) can extend luminescence duration to 30-60 minutes and strengthen intensity by over 100 times [5]. For laboratories with existing workflows built around these optimized HRP-luminol systems, the cost and effort of switching to a higher quantum yield but less validated alternative scaffold is often prohibitive, making continued use of luminol the pragmatic choice.

Technical Documentation Hub

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